4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-11-8-12(2)17(13(3)9-11)16-10-26-19(20-16)21-18(23)14-4-6-15(7-5-14)22(24)25/h4-10H,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIHPFJIRLALAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Trimethylphenyl Group: The trimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where trimethylbenzene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst.
Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where the thiazole derivative is reacted with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution can be carried out using reagents such as halogens (Cl₂, Br₂) and nucleophilic substitution using reagents like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound with the molecular formula C19H17N3O3S . To date, specific applications and comprehensive case studies focusing solely on this compound are not widely available in the reviewed scientific literature. However, the component moieties of this compound (thiazoles, benzamides, and trimethylphenyl groups) have known uses in various scientific applications, and these may provide insight into potential applications of this compound.
Thiazoles: Thiazoles are a class of heterocyclic organic compounds with a wide range of applications .
Benzamides: Benzamide derivatives are used in diverse applications, including pharmaceuticals .
Trimethylphenyl: The presence of a trimethylphenyl group may contribute to the compound's structural and chemical properties .
Given the combined properties of its constituent groups, this compound may have potential uses such as:
- Antimicrobial Activity: Thiazole derivatives have demonstrated antimicrobial activity .
- Anti-plant virus reagents: Phenanthrene-containing N-heterocyclic compounds were designed and synthesised and most exhibited good to reasonable anti-TMV activity .
- Building Blocks for Organic Synthesis: It may serve as an intermediate in synthesizing more complex organic molecules .
Mechanism of Action
The mechanism of action of 4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related benzamide-thiazole hybrids, focusing on substituent effects, molecular properties, and reported bioactivities.
Substituent Effects and Bioactivity
- Nitro vs. In contrast, the trimethylphenyl group in the target compound increases lipophilicity (logP ~4.5 estimated), which may improve bioavailability compared to NTB (logP ~2.8) . NTB: Dual nitro groups confer potent antiparasitic activity but may increase metabolic instability due to redox reactivity .
Sulfonamide and Methoxy Derivatives :
- Sulfonamide-containing analogs (e.g., 4-diethylsulfamoyl derivatives) exhibit varied bioactivities linked to sulfonamide’s versatility in hydrogen bonding . The absence of sulfonamide in the target compound suggests a divergent mechanism of action.
- Methoxy-substituted benzamides (e.g., 3,4,5-trimethoxy in ) often display enhanced solubility but reduced membrane permeability compared to nitro derivatives .
Physicochemical and Spectral Properties
IR and NMR Characteristics :
- The nitro group in the target compound would show strong IR absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), similar to NTB .
- The trimethylphenyl group would contribute to distinct ¹H-NMR signals at δ ~2.3 ppm (methyl protons) and aromatic protons at δ ~6.8–7.5 ppm .
Solubility and LogP :
- The target compound’s calculated logP (~4.5) suggests moderate lipophilicity, aligning with its trimethylphenyl group. This contrasts with NTB’s lower logP (~2.8), which may limit cellular uptake despite higher polarity .
Biological Activity
4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's molecular formula is with a molecular weight of approximately 365.45 g/mol. The synthesis typically involves multi-step organic reactions, starting with the nitration of benzamide followed by cyclization to form the thiazole ring. The presence of both a nitro group and a thiazole moiety contributes to its biological activity.
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 365.45 g/mol |
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial activity. This compound has been investigated for its potential as an antimicrobial agent. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method. Results indicated significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL depending on the bacterial strain tested.
Anticancer Activity
The compound has also shown promise in cancer research. Preliminary studies have suggested that it may induce apoptosis in cancer cells through various pathways.
Case Study: Antitumor Activity
In vitro studies conducted on HepG2 human hepatoblastoma cell lines revealed that this compound exhibited cytotoxic effects with an IC50 value of approximately 25 µg/mL. The compound was found to activate caspase pathways leading to programmed cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Bioreduction of Nitro Group : The nitro group may undergo bioreduction within cells to form reactive intermediates that interact with cellular macromolecules.
- Thiazole Ring Interaction : The thiazole moiety can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
- Induction of Oxidative Stress : The compound may induce oxidative stress in microbial and cancer cells, contributing to its antimicrobial and anticancer properties.
Comparative Analysis
To better understand the uniqueness of this compound in relation to similar structures, a comparison was made with other thiazole derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Amino-4-(p-nitrophenyl)thiazole | Lacks the trimethylphenyl group | Moderate antibacterial activity |
| 3-nitro-N-(4-phenyl-thiazol-2-yl)-benzamide | Different substitution pattern | Lower cytotoxicity compared to our compound |
Q & A
Q. What are the typical synthetic routes for preparing 4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide?
The compound is synthesized via multi-step reactions:
- Step 1: Formation of the thiazole ring. For example, a Hantzsch thiazole synthesis using α-haloketones (e.g., 2-bromoacetophenone derivatives) and thioureas. Substituents like 2,4,6-trimethylphenyl are introduced at the 4-position of the thiazole .
- Step 2: Coupling the thiazole intermediate with a nitro-substituted benzoyl chloride. This is achieved via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM, DMF) with a base like triethylamine .
Table 1: Example Synthetic Protocols
| Step | Reagents/Conditions | Key Intermediate | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 2-Bromoacetophenone, thiourea, EtOH, reflux | 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine | 65–75 | |
| 2 | 4-Nitrobenzoyl chloride, DCM, TEA, 0°C → RT | Target compound | 80–85 |
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR Spectroscopy:
- 1H NMR: Confirms substitution patterns. For example, singlet peaks for the three methyl groups (2,4,6-trimethylphenyl) at δ 2.1–2.3 ppm and aromatic protons of the benzamide (δ 7.5–8.3 ppm) .
- 13C NMR: Identifies carbonyl (C=O) resonance at ~165 ppm and nitro group carbons (~148 ppm) .
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 396.3) .
Q. How is the biological activity of this compound assessed in preliminary studies?
- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) to evaluate IC50 values .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts?
- DoE (Design of Experiments): Use factorial designs to test variables like solvent polarity (DMF vs. THF), temperature (0°C vs. RT), and catalyst (e.g., DMAP). For example, DMF increases coupling efficiency due to its high polarity .
- In-line Analytics: Employ ReactIR or PAT (Process Analytical Technology) to monitor reaction progression and identify intermediates .
Table 2: Optimization Parameters for Step 2 (Coupling)
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | +15% yield |
| Catalyst | DMAP (5 mol%) | Reduces time by 30% |
| Temperature | 0°C → RT gradual | Minimizes nitro group degradation |
Q. How can contradictions in biological activity data (e.g., varying IC50 values) be resolved?
- Source Analysis:
- Purity Variability: Repurify batches via column chromatography (silica gel, EtOAc/hexane) to eliminate impurities affecting bioactivity .
- Assay Conditions: Standardize buffer pH (e.g., Tris-HCl pH 7.4 vs. phosphate) and incubation time to reduce variability .
- Target Validation: Use CRISPR-Cas9 knockout models to confirm enzyme specificity (e.g., bacterial PPTase vs. human homologs) .
Q. What computational methods are used to predict the compound’s binding affinity and pharmacokinetics?
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., bacterial PPTase). Focus on hydrogen bonding with the nitro group and hydrophobic interactions with the trimethylphenyl moiety .
- ADMET Prediction: SwissADME or pkCSM to estimate logP (~3.2), solubility (LogS = -4.5), and CYP450 inhibition risk .
Q. How can derivatives of this compound be designed to enhance metabolic stability?
- Bioisosteric Replacement: Substitute the nitro group with a trifluoromethyl group (improves lipophilicity) or a sulfonamide (retains electron-withdrawing effects) .
- Pro-drug Strategies: Introduce ester moieties at the benzamide’s para position to enhance oral bioavailability .
Q. What advanced separation techniques are recommended for isolating enantiomers or regioisomers?
- Chiral HPLC: Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers (if applicable) .
- Crystallization: Optimize solvent mixtures (e.g., EtOH/water) to isolate regioisomers based on differential solubility .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
